![molecular formula C16H17F2N3O B2598401 N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide CAS No. 2220204-31-7](/img/structure/B2598401.png)
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide targets the bromodomain of BET proteins, which is responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting this interaction, N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide disrupts the recruitment of BET proteins to chromatin, leading to decreased gene expression of target genes.
Biochemical and Physiological Effects:
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. In preclinical studies, N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased expression of oncogenes and pro-inflammatory cytokines, as well as increased expression of tumor suppressor genes. N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide is its selectivity for BET proteins, which allows for more targeted inhibition of gene expression compared to other broad-spectrum inhibitors. However, one limitation is its potency, which may require higher concentrations to achieve the desired effect. Additionally, the potential for off-target effects in vivo requires careful consideration in experimental design.
Future Directions
For research on N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide include exploring its potential as a therapeutic agent in various disease models, as well as investigating its mechanism of action in greater detail. Additionally, the development of more potent and selective BET inhibitors may lead to improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with ethyl cyanoacetate to form 2-(1-cyano-1-cyclopropylethyl)-3,4-dihydro-2H-indol-2-one. This intermediate is then reacted with 5,6-difluoro-1H-indole-2-carboxylic acid to form N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and their inhibition by N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased tumor growth and increased survival in various cancer models. In inflammatory disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been shown to lead to decreased inflammation and improved disease outcomes.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-16(9-19,11-2-3-11)20-15(22)8-21-5-4-10-6-12(17)13(18)7-14(10)21/h6-7,11H,2-5,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWXTPPGHGDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3=CC(=C(C=C32)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.